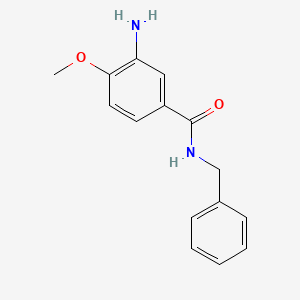![molecular formula C18H22N8 B2517415 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2034566-39-5](/img/structure/B2517415.png)
4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been extensively studied due to their potential pharmacological properties. For instance, pyrazolo[3,4-d]pyrimidines have shown remarkable specificity and potency against human enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting viral replication at nanomolar concentrations without apparent cytotoxic effects .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical reactions. In the context of antiviral agents, these compounds were synthesized and their structure-activity relationships (SAR) were studied, revealing that specific substituents at certain positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence antiviral activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is crucial for their biological activity. For example, the presence of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine moiety has been found to largely influence the in vitro antienteroviral activity . Molecular modeling studies have also been conducted to rationalize the structure-activity relationships and selectivity profiles of related compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are adenosine receptor antagonists .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is diverse, allowing for the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of certain pyrazolo[3,4-d]pyrimidine derivatives with thiourea, benzoyl chloride, acetic anhydride, and other reagents has led to the creation of novel compounds with antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as water solubility, are important for their pharmacological application. Modifications to the pyrazolo[3,4-d]pyrimidine core can significantly alter these properties, as seen with the introduction of a salifiable moiety to improve water solubility at low pH . The solubility and stability of these compounds at physiological pH are critical for their potential use in intravenous infusions .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Heterocyclic Chemistry
Research on heterocyclic compounds, including those containing the pyrazolo[3,4-d]pyrimidine motif, often explores novel synthetic routes for creating diverse molecules. For example, studies have demonstrated the synthesis of novel heterocyclic derivatives through intramolecular cyclization, showcasing the versatility of pyrazolo[3,4-d]pyrimidine derivatives in heterocyclic synthesis. These synthetic approaches enable the creation of compounds with potential applications in various fields of chemistry and materials science (Ho & Suen, 2013).
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of heterocyclic compounds featuring pyrazolo[3,4-d]pyrimidine have been a subject of interest. These compounds have been synthesized and evaluated for their potential in inhibiting the growth of various microbial strains and cancer cell lines, highlighting their relevance in the development of new therapeutic agents (Bondock et al., 2008). Another study focused on the design and synthesis of pyrazolo[3,4-d]pyrimidines as potent enterovirus inhibitors, indicating the broad spectrum of biological activities these compounds can exhibit (Chern et al., 2004).
Structural Characterization and Interaction Studies
The interaction of novel pyrazolo[3,4-d]pyrimidine derivatives with biological molecules, such as proteins, has been explored to understand their mechanism of action and binding affinities. Studies involving fluorescence quenching, time-resolved fluorescence, and circular dichroism spectroscopy have provided insights into how these compounds interact with serum proteins, which is crucial for assessing their pharmacokinetic properties and potential as drug candidates (He et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-20-17-14(11-19-24(17)2)18(21-12)26-8-6-25(7-9-26)16-10-13-4-3-5-15(13)22-23-16/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQJGFVJRRNPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)





![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)
![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)
![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)
